![molecular formula C13H23N3O2 B2978071 N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide CAS No. 2411217-13-3](/img/structure/B2978071.png)
N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 and has since become a widely used tool in scientific research due to its ability to modulate mGluR5 activity.
作用機序
N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. When activated by glutamate, mGluR5 stimulates intracellular signaling pathways that regulate synaptic plasticity and neuronal excitability. N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide binds to the allosteric site of mGluR5 and prevents its activation by glutamate, thereby reducing the downstream signaling pathways.
Biochemical and Physiological Effects:
N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide has been shown to have a range of biochemical and physiological effects depending on the experimental conditions. In vitro studies have demonstrated that N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide can modulate synaptic plasticity by reducing long-term potentiation and enhancing long-term depression. In vivo studies have shown that N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide can improve cognitive function, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behavior.
実験室実験の利点と制限
N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide has several advantages as a research tool, including its high selectivity and potency for mGluR5, its ability to cross the blood-brain barrier, and its availability as a commercially available compound. However, N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide also has some limitations, including its potential off-target effects on other mGluR subtypes, its short half-life in vivo, and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research involving N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide, including:
1. Investigating the role of mGluR5 in neurodegenerative diseases such as Parkinson’s disease and amyotrophic lateral sclerosis.
2. Developing more selective and potent mGluR5 antagonists for therapeutic use.
3. Exploring the potential of mGluR5 modulation as a treatment for anxiety and depression.
4. Studying the interaction between mGluR5 and other neurotransmitter systems, such as the dopamine and opioid systems.
5. Investigating the role of mGluR5 in the development and maintenance of drug addiction.
合成法
N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide can be synthesized through a multistep process starting with commercially available starting materials. The first step involves the reaction of 2-(bromomethyl)-4-morpholinecarboxaldehyde with 3-pyrrolidin-1-ylpropanol to form the intermediate 1-(2-morpholin-4-ylethyl)pyrrolidin-3-ol. This intermediate is then reacted with prop-2-ynoic acid in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide to yield the final product, N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide.
科学的研究の応用
N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, depression, drug addiction, and neurodegenerative diseases such as Huntington’s disease and Alzheimer’s disease.
特性
IUPAC Name |
N-[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-2-13(17)14-12-3-4-16(11-12)6-5-15-7-9-18-10-8-15/h2,12H,1,3-11H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSXKTQGJIGOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(C1)CCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2977988.png)
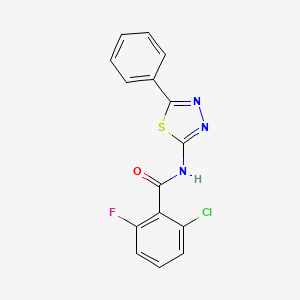
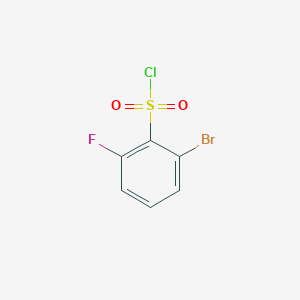
![2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2977994.png)
![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid](/img/structure/B2977995.png)
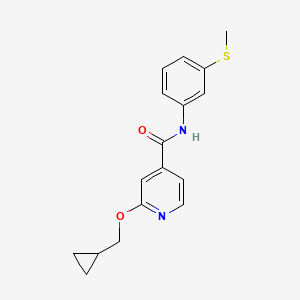

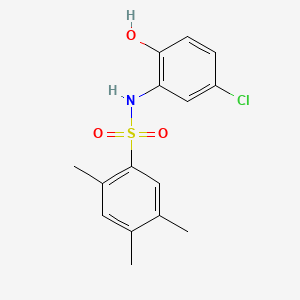
![3H-Benzimidazol-5-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2978003.png)
![N-isopentyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2978004.png)
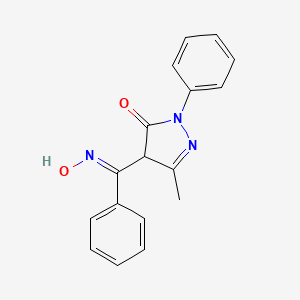

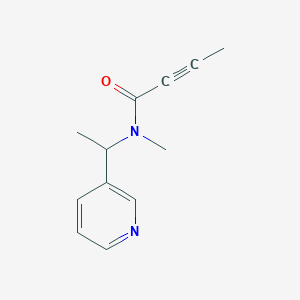
![1-(2-chloro-5-(trifluoromethyl)phenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2978010.png)